molecular formula C17H17N3O3S3 B4290324 N-[4-({[2-(1,3-benzothiazol-2-ylthio)ethyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[2-(1,3-benzothiazol-2-ylthio)ethyl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B4290324
M. Wt: 407.5 g/mol
InChI Key: AFYMMNOVEDTFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[2-(1,3-benzothiazol-2-ylthio)ethyl]amino}sulfonyl)phenyl]acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research due to its unique properties. This compound has been shown to have a wide range of applications in various fields, including cancer research, immunology, and neuroscience.

Mechanism of Action

N-[4-({[2-(1,3-benzothiazol-2-ylthio)ethyl]amino}sulfonyl)phenyl]acetamide inhibits the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, cell differentiation, and apoptosis. By inhibiting CK2, this compound can disrupt these cellular processes, leading to the inhibition of cancer cell growth, immunomodulation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In immune cells, this compound modulates cytokine production and T cell activation. In neuronal cells, this compound protects against oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-({[2-(1,3-benzothiazol-2-ylthio)ethyl]amino}sulfonyl)phenyl]acetamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, this compound has some limitations in lab experiments. For example, this compound can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound can have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the use of N-[4-({[2-(1,3-benzothiazol-2-ylthio)ethyl]amino}sulfonyl)phenyl]acetamide in scientific research. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, this compound could be used in the development of new therapies for cancer, autoimmune diseases, and neurodegenerative diseases.

Scientific Research Applications

N-[4-({[2-(1,3-benzothiazol-2-ylthio)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have a wide range of applications in scientific research. One of the most important applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. This compound has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-ylsulfanyl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c1-12(21)19-13-6-8-14(9-7-13)26(22,23)18-10-11-24-17-20-15-4-2-3-5-16(15)25-17/h2-9,18H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMMNOVEDTFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.